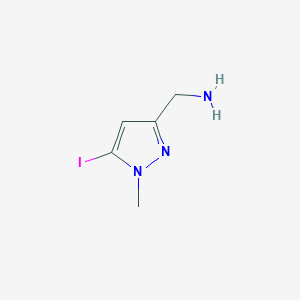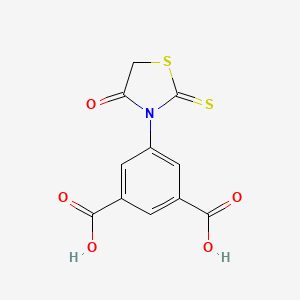
5-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes . The rhodanine derivative epalrestat is an aldose reductase inhibitor recommended for the treatment of neuropathy, nephropathy, and cataract .
Synthesis Analysis
A preparative procedure was developed for the synthesis of 4- [5- (1-R-1 H -indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids which were converted to acid chlorides, and the latter reacted with aromatic and heterocyclic amines to afford a series of previously unknown 4- [5- (1 H -indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides .
Chemical Reactions Analysis
The synthesized compounds showed a moderate antitumor activity against most malignant tumor cells .
Physical And Chemical Properties Analysis
The yield of the synthesized compound was 83%, with a melting point of 223–225°C .
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound is a key intermediate in the synthesis of various thiazolidinone, thiazoline, and thiophene derivatives. These derivatives have been explored for their antimicrobial properties, with some exhibiting promising activities. This indicates its potential as a precursor in developing new antimicrobial agents (Gouda et al., 2010).
Green Chemistry Synthesis
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized from substituted benzohydrazides using 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This process aligns with green chemistry principles, offering nearly quantitative yields and using water as the reaction medium, presenting an eco-friendly method for compound synthesis (Horishny & Matiychuk, 2020).
Corrosion Inhibition
The compound's derivatives demonstrate significant corrosion inhibition properties on mild steel in sulfuric acid. This is evidenced by increased charge transfer resistance and protective layer formation, suggesting potential applications in protecting metals from corrosion (Ammal et al., 2018).
Biological Activity
The chemical framework of the compound is used to synthesize benzamides with reported antibacterial and antifungal activities. This highlights its role as a foundation in creating compounds with potential therapeutic applications (Patel & Patel, 2010).
Future Directions
Further studies of the indole and 2-sulfanylidene-1,3-thiazolidin-4-one heterocyclic systems, synthesis of hybrids based thereon and study of their biological activity, and establishment of the relevant structure–activity relationships are of undoubted interest both from both theoretical viewpoint and in terms of directed search for potential drugs .
properties
IUPAC Name |
5-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5S2/c13-8-4-19-11(18)12(8)7-2-5(9(14)15)1-6(3-7)10(16)17/h1-3H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDMOWZWUGMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49680362 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
![methyl 4-{[(3-ethoxy-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2974398.png)
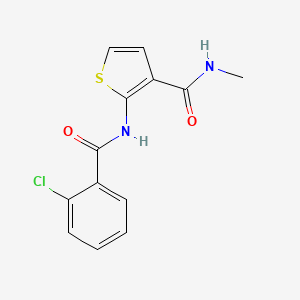
![N-(2-(dimethylamino)ethyl)-2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2974400.png)
![N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2974401.png)
![5-tert-butyl-2-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2974403.png)
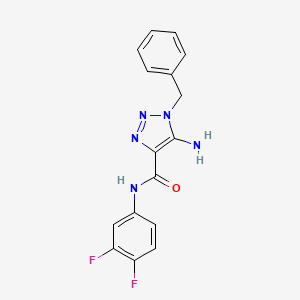



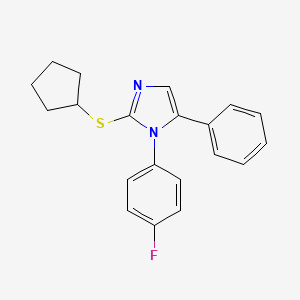
-amine dihydrochloride](/img/structure/B2974416.png)
